molecular formula C20H22N2O B5789576 1-(2-furylmethyl)-4-(1-naphthylmethyl)piperazine

1-(2-furylmethyl)-4-(1-naphthylmethyl)piperazine

Cat. No. B5789576
M. Wt: 306.4 g/mol
InChI Key: INKZSTKRVQXMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-(1-naphthylmethyl)piperazine, commonly known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine derivative that has been studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of FMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FMP has been shown to inhibit the activity of enzymes such as phosphodiesterase and monoamine oxidase, which are involved in the regulation of various physiological processes. FMP has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
FMP has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMP has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic properties. Additionally, FMP has been shown to possess antioxidant properties, which may contribute to its potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMP is its relatively simple synthesis method, which allows for the production of the compound in moderate to high yields. FMP has also been shown to possess significant anticancer activity, which makes it a promising candidate for further study in the field of oncology. However, one of the main limitations of FMP is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of FMP. One potential direction is the development of more efficient synthesis methods for the compound, which may allow for the production of larger quantities of the compound at a lower cost. Another potential direction is the study of FMP in combination with other drugs, which may enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of FMP and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of FMP involves the reaction of 1-naphthylmethylamine with furfural, followed by the reaction of the resulting Schiff base with piperazine. The final product is obtained after purification through recrystallization. The synthesis of FMP is a relatively simple process, and the compound can be produced in moderate to high yields.

Scientific Research Applications

FMP has been studied extensively for its potential applications in the treatment of various diseases, including cancer, depression, and anxiety. The compound has been shown to possess significant anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. FMP has also been shown to possess antidepressant and anxiolytic properties, with studies demonstrating its ability to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain.

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-9-20-17(5-1)6-3-7-18(20)15-21-10-12-22(13-11-21)16-19-8-4-14-23-19/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZSTKRVQXMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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